
Acetobromofucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Acetobromofucose can be synthesized through various methods. One common synthetic route involves the bromination of fucose derivatives. The reaction typically uses hydrobromic acid in the presence of acetic anhydride . The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve continuous flow reactors to enhance reaction control, safety, and reproducibility .
Chemical Reactions Analysis
Acetobromofucose undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxyl groups or amines.
Oxidation and Reduction:
Hydrolysis: This compound can undergo hydrolysis to yield fucose derivatives.
Common reagents used in these reactions include hydrobromic acid , acetic anhydride , and various nucleophiles. The major products formed from these reactions are typically fucose derivatives and other substituted compounds.
Scientific Research Applications
Acetobromofucose has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules containing fucose moieties.
Study of Fucose Modifications: Researchers use this compound to study how modifications to the fucose structure affect its biological properties.
Mechanism of Action
Comparison with Similar Compounds
Acetobromofucose can be compared with other similar compounds, such as:
Acetobromo-α-D-glucose: Another brominated sugar derivative used in organic synthesis.
2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide: A similar compound with acetyl groups and a bromine atom attached to a fucose molecule.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-BSOOIWJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of acetobromofucose in synthesizing complex carbohydrates, and what types of linkages can be formed?
A1: this compound serves as an activated glycosyl donor in carbohydrate synthesis [, ]. Its structure features a reactive bromine atom, allowing it to participate in glycosylation reactions, forming new glycosidic bonds with hydroxyl groups on acceptor sugar molecules. Specifically, the research demonstrates its use in creating both α- and β-L-fucopyranosyl linkages. For example, this compound reacts with 1,6-anhydro-2,2',3,3',6'-penta-O-benzyl-β-lactose to yield trisaccharide derivatives with either α- or β-L-fucopyranosyl linkages at the 4' position []. This versatility makes this compound a valuable tool for synthesizing a diverse array of fucosylated oligosaccharides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



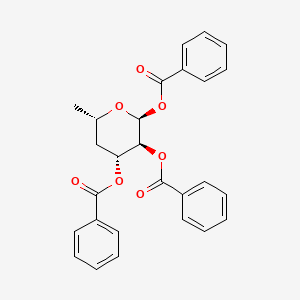
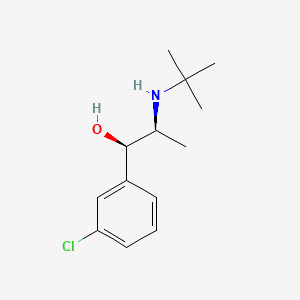
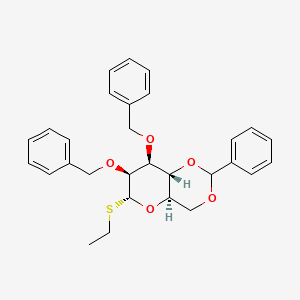
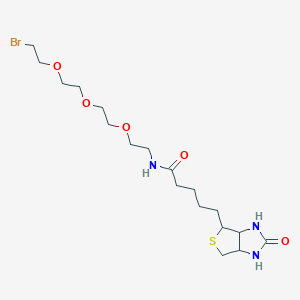
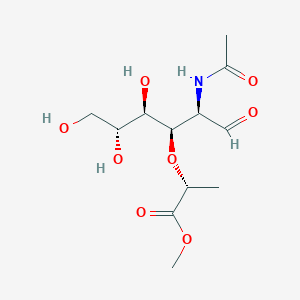
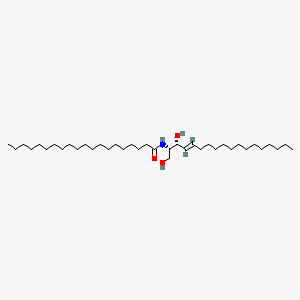

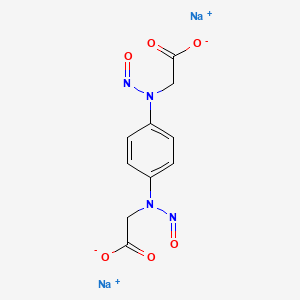
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)


